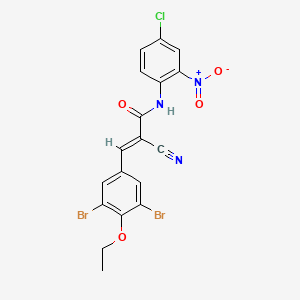

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2ClN3O4/c1-2-28-17-13(19)6-10(7-14(17)20)5-11(9-22)18(25)23-15-4-3-12(21)8-16(15)24(26)27/h3-8H,2H2,1H3,(H,23,25)/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVUFYREBNSLML-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the nitro group, cyano group, and dibromo substitution are particularly noteworthy.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H13Br2ClN4O3 |

| Molecular Weight | 458.62 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the nitro-substituted phenyl group : This can be achieved via electrophilic aromatic substitution.

- Introduction of the cyano group : Often done through nucleophilic substitution reactions.

- Final coupling with dibromo-ethoxyphenyl derivatives : This step may involve cross-coupling techniques such as Suzuki or Heck reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Activity

In vitro studies have reported that the compound induces apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt.

Cytotoxicity

The cytotoxic effects were evaluated using various cell lines, including human hepatocytes and neuronal cells. The IC50 values ranged from 368.2 mg/L to 403.1 mg/L, indicating moderate cytotoxicity but potential for therapeutic use at controlled doses.

The biological activity is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that interact with cellular macromolecules.

- Membrane Disruption : The lipophilic nature of the dibromo and ethoxy groups enhances membrane permeability, facilitating cellular uptake.

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects on rat brain striatum primary neurons, demonstrating significant cell death at higher concentrations (IC50 = 368.2 mg/L) .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

Mechanism of Action :

The compound has shown cytotoxic effects against various cancer cell lines. It induces apoptosis by activating caspase pathways, leading to cell cycle arrest in the G1 phase.

Case Study :

A study demonstrated that at concentrations as low as 10 µM, (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide significantly inhibited the proliferation of breast cancer cells (MCF-7) .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.

Research Findings :

In cellular models, it effectively scavenges free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative damage.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties.

Mechanism :

It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.

Case Study :

In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics .

Material Science Applications

The unique structural characteristics of this compound also make it a candidate for material science applications.

Photovoltaic Materials

Research into organic photovoltaic materials has identified this compound as a potential component due to its ability to absorb light and convert it into energy efficiently. Its structural properties allow for effective charge transport within organic solar cells .

Summary of Biological Activities

| Activity Type | Description | Case Study/Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Inhibits MCF-7 cell proliferation at 10 µM |

| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |

| Neuroprotective | Protects neurons from glutamate-induced damage | Reduces inflammation and improves cognitive functions |

| Photovoltaic | Potential use in organic solar cells | Effective light absorption and charge transport capabilities |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis typically involves sequential substitution and coupling reactions under controlled conditions. Key steps include:

- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is preferred for solubility and reaction efficiency .

- Temperature control : Reactions are conducted at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity. Monitor progress via TLC and HPLC .

Q. Which analytical techniques are critical for structural characterization?

A multi-technique approach ensures accuracy:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the enamide) .

- IR spectroscopy : Peaks at ~2200 cm (C≡N) and ~1650 cm (amide C=O) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes/receptors (e.g., kinases) based on the nitrophenyl and cyano groups’ electron-withdrawing effects .

- Molecular dynamics (MD) : Simulate stability of ligand-target complexes in physiological conditions (e.g., solvation models) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian) to resolve ambiguities in substituent positioning .

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive bond lengths/angles; refine data with SHELXL to address disorder or twinning .

- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the ethoxyphenyl group) causing signal splitting .

Q. What strategies address crystallographic disorder in its crystal structure?

- Data collection : Use low-temperature (100 K) synchrotron data to reduce thermal motion artifacts .

- Refinement : Apply SHELXL’s PART and SUMP commands to model disordered bromine atoms or ethoxy groups .

- Validation tools : Check PLATON alerts for missed symmetry or overfitting .

Q. How can hydrogen-bonding patterns in the solid state be systematically analyzed?

- Graph set analysis : Classify H-bond motifs (e.g., rings) using Etter’s formalism to identify supramolecular synthons .

- Hirshfeld surfaces : Map close contacts (e.g., Br···O interactions) with CrystalExplorer to quantify non-covalent interactions .

Methodological Tables

Table 1. Key Spectral Data for Structural Validation

Table 2. Computational Parameters for Docking Studies

| Software | Parameters | Output Metrics |

|---|---|---|

| AutoDock Vina | Grid size: 25 ų; Exhaustiveness: 100 | Binding energy (kcal/mol) |

| GROMACS | CHARMM36 force field; 10 ns simulation | RMSD/RMSF plots |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.